1,2-Oxazinan-4-ol
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Overview
Description
1,2-Oxazinan-4-ol is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Oxazinan-4-ol can be synthesized through various methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst. This method is eco-friendly and proceeds under mild reaction conditions, yielding the desired product in good yields .
Another method involves the one-pot synthesis of 1,3-oxazin-4-ones through an iridium-catalyzed condensation reaction of secondary amides with acyl chlorides. This method is efficient and scalable, providing good yields and broad substrate scope .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,2-Oxazinan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the ring, which provide reactive sites for different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazinanones, while reduction reactions can produce various reduced derivatives of this compound .
Scientific Research Applications
1,2-Oxazinan-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-oxazinan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, including enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazinane-2,5-dione: A six-membered cyclic urethane with similar structural features and applications.
1,4-Oxazine: Another heterocyclic compound with a different arrangement of oxygen and nitrogen atoms in the ring.
Uniqueness
1,2-Oxazinan-4-ol is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
oxazinan-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-4-1-2-7-5-3-4/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZDVIDTPXBOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241130-96-9 |
Source
|
Record name | 1,2-oxazinan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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